![molecular formula C7H7BrN4O2 B2954505 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2241144-64-7](/img/structure/B2954505.png)
3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and hydroxyethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one are protein kinases . These enzymes play active roles in signal transduction pathways in human cells . Dysfunction of protein kinases can cause many diseases, including cancer .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . It is considered an irreversible kinase inhibitor (IKI), which gains more attention due to non-equilibrium binding kinetics . In many cases, IKIs show improved biochemical efficacy compared to reversible inhibitors .
Biochemical Pathways
The compound affects the phosphorylation process in cellular signal transduction . This process regulates many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells .
Result of Action
The compound has shown good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of this compound were found to be 8–10 times more potent than the BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-cyanoacetamide under acidic or basic conditions.
Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-bromoethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), or alkoxides (R-OH) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-bromo-1-(2-carboxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Reduction: 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: 3-substituted-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives may find applications in the development of novel materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-chloro-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
3-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Contains a methoxyethyl group instead of hydroxyethyl, which may influence its solubility and reactivity.
Uniqueness
The presence of both bromine and hydroxyethyl groups in 3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol makes it unique compared to its analogs
Biologische Aktivität
3-Bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H8BrN5O
- Molecular Weight : 232.07 g/mol
- CAS Number : 1251033-27-8
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts cell cycle progression, which is crucial for cancer cell proliferation.
Anticancer Activity
The compound has demonstrated significant anticancer properties in various studies:
- In vitro Studies : It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma cells. For instance, one study reported an IC50 value of 49.85 μM against MCF-7 cells, indicating its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : The inhibition of CDK2 leads to increased apoptosis in cancer cells. This is supported by findings where compounds targeting CDK2 resulted in significant apoptotic signals in treated cells .
Antimicrobial Activity
While primarily studied for its anticancer effects, there is emerging evidence suggesting antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, although specific MIC values are yet to be fully established .
Anti-inflammatory Effects
Research into related pyrazolo[3,4-d]pyrimidine derivatives has suggested potential anti-inflammatory properties:
Research Findings and Case Studies
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. However, detailed toxicity profiles remain to be fully characterized.
Eigenschaften
IUPAC Name |
3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFISKWOGQMZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=NN2CCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.